(5-Methanesulfonylthiophen-2-yl)methanamine: A Comprehensive Technical Guide for Medicinal Chemistry
(5-Methanesulfonylthiophen-2-yl)methanamine: A Comprehensive Technical Guide for Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. (5-Methanesulfonylthiophen-2-yl)methanamine is a highly versatile, bifunctional scaffold that integrates three critical pharmacophoric elements: a heteroaromatic core, a metabolically stable hydrogen-bond acceptor, and a reactive conjugation handle. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven synthetic methodologies, serving as an authoritative guide for medicinal chemists and drug development professionals.
Physicochemical Profiling & Structural Logic
Understanding the intrinsic properties of a building block is essential for predicting its behavior in complex biological systems. The quantitative data for both the free base and the hydrochloride salt forms are summarized below.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (5-Methanesulfonylthiophen-2-yl)methanamine |
| CAS Number (Free Base) | 706757-12-2[1] |
| CAS Number (HCl Salt) | 503469-57-6[2] |
| Molecular Formula | C6H9NO2S2 |
| Molecular Weight (Free Base) | 191.27 g/mol |
| Molecular Weight (HCl Salt) | 227.73 g/mol [2] |
| Monoisotopic Mass | 191.00748 Da[3] |
| Predicted XLogP3 | ~0.1[3] |
| Hydrogen Bond Acceptors | 4 |
The Causality of Structural Features
The utility of this scaffold lies in the synergistic effects of its functional groups. Rather than viewing the molecule as a simple amine, it must be analyzed as a carefully engineered pharmacophore system:
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Thiophene Bioisosterism: The thiophene ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for phenyl rings[4]. While it occupies a similar spatial volume to benzene, the sulfur heteroatom alters the local electron density and dipole moment. This subtle electronic shift often enhances binding affinity to target proteins via improved
- or cation- interactions, while simultaneously modulating the molecule's lipophilicity to optimize membrane permeability. -
Methylsulfonyl (-SO₂CH₃) Group: The methylsulfonyl moiety serves as a potent, directional hydrogen bond acceptor[5]. In drug design, introducing hydrogen bond donors can severely penalize solubility and permeability; conversely, hydrogen bond acceptors like sulfones maintain excellent blood-brain barrier penetration and oral bioavailability[5]. Furthermore, the sulfone group is electronically deactivated and sterically shielded, rendering it highly resistant to oxidative degradation by cytochrome P450 enzymes.
-
Methanamine Handle: The primary amine provides a highly nucleophilic site for conjugation. Crucially, the methylene spacer (-CH₂-) isolates the amine from the electron-withdrawing effects of the thiophene-sulfone system. This preserves the amine's high reactivity for amide couplings or reductive aminations. To prevent spontaneous oxidation and dimerization, the building block is typically synthesized and stored as a stable hydrochloride salt[2].
Pharmacophoric breakdown of the (5-Methanesulfonylthiophen-2-yl)methanamine scaffold.
Synthetic Utility & Conjugation Workflows
The most common application of this building block is its incorporation into complex drug scaffolds via amide bond formation. The following protocol outlines a self-validating system for coupling the hydrochloride salt to an arbitrary carboxylic acid core.
Standard amide coupling workflow utilizing the methanamine building block.
Step-by-Step Amide Coupling Protocol
Step 1: Activation of the Carboxylic Acid
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Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise and stir for 15 minutes at room temperature under an inert atmosphere.
-
Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics in forming the highly reactive 7-aza-1-hydroxybenzotriazole active ester. This rapid activation minimizes the risk of substrate epimerization at adjacent stereocenters. Anhydrous DMF is critical to prevent competitive hydrolysis of the active ester. DIPEA acts as a non-nucleophilic base, establishing the basic environment necessary for activation without participating in unwanted side reactions.
Step 2: Nucleophilic Addition
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Action: Add (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride (1.1 eq) directly to the activated reaction mixture. Stir for 2–4 hours at room temperature.
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Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: it neutralizes the incoming hydrochloride salt, liberating the primary amine in situ, and drives the nucleophilic attack on the active ester. Adding the amine salt directly rather than pre-mixing prevents premature degradation of the free base.
Step 3: Self-Validating In-Process Control (IPC)
-
Action: Quench a 5 µL aliquot of the reaction mixture in 1 mL of 1:1 Acetonitrile/Water. Analyze via LC-MS.
-
Causality: A robust protocol requires empirical confirmation before proceeding to workup. LC-MS monitoring confirms the disappearance of the active ester mass and the appearance of the target amide mass. If unreacted active ester remains, an additional 0.1 eq of the amine is added; if the reaction is stalled, it indicates potential steric hindrance requiring mild heating (40°C).
Step 4: Workup and Purification
-
Action: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC or silica gel chromatography.
-
Causality: The sequential aqueous washes systematically remove unreacted acid (bicarbonate wash), unreacted amine (acid wash), and residual DMF/HATU byproducts (brine wash), yielding a crude product of high purity prior to final chromatographic polishing.
Analytical Characterization & Quality Control
To ensure the integrity of the (5-Methanesulfonylthiophen-2-yl)methanamine building block before use, rigorous analytical validation is required:
-
Mass Spectrometry (LC-MS): The free base exhibits a monoisotopic mass of 191.00748 Da[3]. Under positive electrospray ionization (ESI+), the expected
peak is observed at m/z 192.01. The loss of the amine group during fragmentation often yields a characteristic stable thiophene-sulfone carbocation. -
Nuclear Magnetic Resonance (¹H NMR): In DMSO-
, the diagnostic peaks include a sharp singlet integrating to 3H at ~3.2 ppm (methylsulfonyl protons), a singlet integrating to 2H at ~4.0 ppm (methylene spacer), and two distinct doublets in the aromatic region (7.0–7.6 ppm) corresponding to the protons on the thiophene ring.
References
1.[1] CAS 706757-12-2: 5-(Metilsulfonil)-2-tiofenmetanamina. CymitQuimica. 2.[2] 503469-57-6, (5-methanesulfonylthiophen-2-yl)methanamine hydrochloride. Accela ChemBio. 3.[3] 503469-57-6 (C6H9NO2S2) - PubChemLite. Université du Luxembourg. 4.[4] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). 5.[5] Hydrogen bond donors in drug design. ChemRxiv.
Sources
- 1. CAS 706757-12-2: 5-(Metilsulfonil)-2-tiofenmetanamina [cymitquimica.com]
- 2. 503469-57-6,(5-methanesulfonylthiophen-2-yl)methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. PubChemLite - 503469-57-6 (C6H9NO2S2) [pubchemlite.lcsb.uni.lu]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
